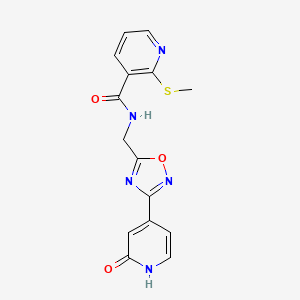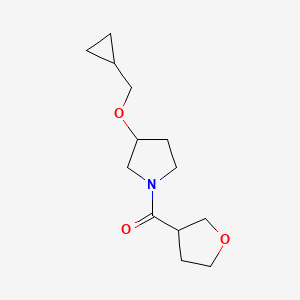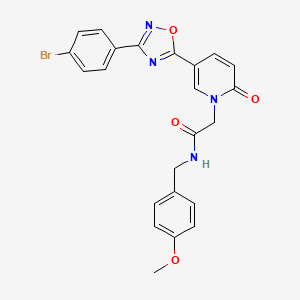![molecular formula C24H20O3 B2558665 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine CAS No. 128385-60-4](/img/structure/B2558665.png)
2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine is a chemical compound with the linear formula C24H20O3 . It has a molecular weight of 356.425 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine is C24H20O3 . The molecular weight is 356.425 .Physical And Chemical Properties Analysis
The predicted density of 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine is 1.203±0.06 g/cm3 .Applications De Recherche Scientifique
Synthetic and Structural Chemistry
The compound 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine and its derivatives demonstrate significant applications in synthetic and structural chemistry. For instance, the bridging of 2,3 and 2',3' positions in related compounds like 2,2'-dihydroxy-1,1'-binaphthyl and 2,2'-diamino-1,1'-binaphthyl has led to the formation of chiral O- and N-bis-tricyclic compounds, showcasing the compound's utility in forming complex molecular structures with potential applications in various chemical synthesis processes (Pluempanupat et al., 2011).
Moreover, the compound and its derivatives are pivotal in the formation of cage-like structures and orthoesters, as highlighted in natural and synthetic cage compounds incorporating tetracyclic cage-like orthoester moiety. These structures exhibit a range of biological activities, further emphasizing the compound's role in developing pharmacologically relevant molecules (Stanoeva et al., 2005).
Biological Applications
The derivatives of 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine have shown notable biological activities. The structural complexity and the presence of cage-like orthoester units contribute to their multifaceted biological properties. For instance, compounds like resiniferatoxin (RTX), kirkinine, and synaptolepis factors, which incorporate similar structural moieties, exhibit a wide range of biological activities, indicating the potential of 2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine derivatives in biological research and pharmaceutical development (Stanoeva et al., 2005).
Photovoltaic Efficiency
In the realm of materials science, particularly in the development of solar cells, the compound's derivatives have been implicated in the study of H- and J-aggregation. These studies aim to balance these aggregations in specific compounds to yield high photovoltaic efficiency, demonstrating the compound's relevance in renewable energy research and its potential application in improving solar cell performance (Zhao et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
12,15,18-trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,20,22,24,26-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)27-16-14-25-13-15-26-21/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXQERMIOQHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrahydrodinaphtho[2,1-H:1,2-j][1,4,7]trioxacycloundecine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2558582.png)


![N-[[4-[(3-Methylphenyl)methyl]morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2558586.png)

![(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B2558591.png)


![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2558597.png)



